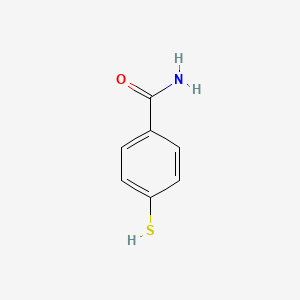

4-Mercaptobenzamide

Overview

Description

4-Mercaptobenzamide, also known as 4-Mercaptobenzoic acid, is a compound with the molecular formula C7H6O2S . It is a probe molecule with thiol and carboxylic groups that form self-assembled monolayers (SAMs), which can be used for the development of surface-enhanced Raman spectroscopy (SERS) sensors .

Synthesis Analysis

The synthesis of benzamides, including 4-Mercaptobenzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 4-Mercaptobenzamide consists of a benzene ring attached to a carboxyl group and a thiol group . The molecule has a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

4-Mercaptobenzamide has been used as a matrix for laser desorption/ionization time-of-flight mass spectrometry (MS) analysis of metals . It exhibits a matrix-interference-free background, greatly enhanced MS signal intensity, and excellent reproducibility .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Mercaptobenzamide include its molecular weight, which is 154.186 Da , and its melting point, which is 215-224 °C . It is a solid at room temperature .Scientific Research Applications

Anti-HIV Activity

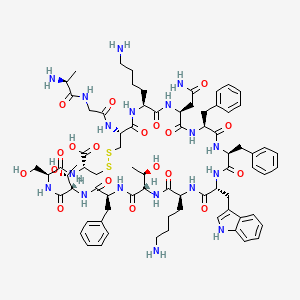

4-Mercaptobenzamide has been studied for its potential anti-HIV activity . It has been found that mercaptobenzamides are chemically simple HIV-1 maturation inhibitors with a unique mechanism of action, low toxicity, and a high barrier to viral resistance . The structure-activity relationship (SAR) profile based on 39 mercaptobenzamide prodrug analogs exposed divergent activity/toxicity roles for the internal and terminal amides .

Binding Affinity to HIV-1 NCp7 C-terminal Zinc Finger

An improved computational model for the binding of mercaptobenzamide thioesters (SAMTs) to the HIV-1 NCp7 C-terminal zinc finger has been generated . This model reveals the presence of a second low-energy binding orientation .

Role of Thermodynamics in Antiviral Activity

The thermodynamics of metabolism is suggested to be more important than binding affinity to the target in determining the antiviral activity of mercaptobenzamides . This is based on NMR-derived thiol-thioester exchange equilibrium constants .

Oxidation Catalyst

Upon exposure to reactive oxygen species or cytoplasmic disulfides, 4-Mercaptobenzamide is readily oxidized to a mixed disulfide that may disproportionate to the benzisothiazolinone . Both the mixed disulfide and benzisothiazolinone are competent oxidation catalysts, promoting disulfide formation between proximal thiols .

Microbicide for HIV Prevention

4-Mercaptobenzamide has been studied as a microbicide that can prevent SIV infection . In a study with SIV-infected Rhesus Macaques, it was found that 2 out of 12 animals were infected after intravaginal challenge 3 hours after application of a microbicide containing 0.8% 4-Mercaptobenzamide .

Potential for Low Cost Synthesis

4-Mercaptobenzamide is not expensive to synthesize, with a cost of around $15 per gram . This makes it a potentially cost-effective option for large-scale production and use in various applications .

Mechanism of Action

Target of Action

4-Mercaptobenzamide primarily targets the HIV-1 NCp7 C-terminal zinc finger . This target plays a crucial role in the life cycle of the HIV-1 virus, making it a significant target for antiviral drugs .

Mode of Action

The compound interacts with its target through a unique mechanism. It acts as an HIV-1 maturation inhibitor . The structure-activity profile of mercaptobenzamides suggests that the thermodynamics of metabolism is more important than binding affinity to the target . This interaction results in significant changes in the target, inhibiting the maturation of the HIV-1 virus .

Biochemical Pathways

4-Mercaptobenzamide affects the HIV-1 maturation pathway . It inhibits the maturation of the HIV-1 virus, thereby preventing the virus from becoming infectious . The downstream effects of this inhibition include a reduction in the spread of the virus and a decrease in viral load .

Pharmacokinetics

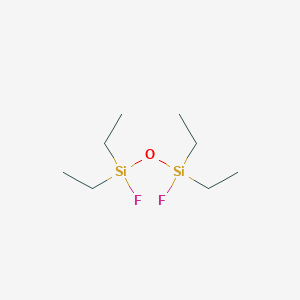

The pharmacokinetics of 4-Mercaptobenzamide involve its conversion from a prodrug form (NS1040) to an active form (MDH-1-38) in the presence of esterase enzymes . This conversion is critical for the antiviral activity of the compound . .

Result of Action

The molecular and cellular effects of 4-Mercaptobenzamide’s action include the inhibition of HIV-1 maturation, resulting in a reduction in the spread of the virus and a decrease in viral load . This compound has a unique mechanism of action, low toxicity, and a high barrier to viral resistance .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-sulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOUXQDUYJORQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Mercaptobenzamide | |

CAS RN |

59177-46-7 | |

| Record name | 4-mercapto-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B3273628.png)

![Benzo[b]selenophene-3-acetic acid](/img/structure/B3273650.png)